1-Hexyl-3-methylimidazolium Bromide

Ionic Liquid Electrochemistry Transport Properties

1-Hexyl-3-methylimidazolium bromide ([HMIM]Br) is a room-temperature ionic liquid belonging to the 1-alkyl-3-methylimidazolium bromide family. Its structure features a hexyl chain on the imidazolium cation, which directly governs key properties such as density (1.23 g/cm³ at 25°C), conductivity, viscosity, and thermal stability.

Molecular Formula C10H19BrN2
Molecular Weight 247.18 g/mol
CAS No. 85100-78-3
Cat. No. B127071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-3-methylimidazolium Bromide
CAS85100-78-3
Synonyms3-Hexyl-1-methyl-1H-imidazolium Bromide (1:1);  _x000B_1-Hexyl-3-methyl-1H-imidazolium Bromide;  1-Methyl-3-hexylimidazolium Bromide;  1-n-Hexyl-3-methylimidazolium Bromide
Molecular FormulaC10H19BrN2
Molecular Weight247.18 g/mol
Structural Identifiers
SMILESCCCCCCN1C=C[N+](=C1)C.[Br-]
InChIInChI=1S/C10H19N2.BrH/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1
InChIKeyBGSUDDILQRFOKZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexyl-3-methylimidazolium Bromide (CAS 85100-78-3) Properties and Procurement Guide


1-Hexyl-3-methylimidazolium bromide ([HMIM]Br) is a room-temperature ionic liquid belonging to the 1-alkyl-3-methylimidazolium bromide family [1]. Its structure features a hexyl chain on the imidazolium cation, which directly governs key properties such as density (1.23 g/cm³ at 25°C), conductivity, viscosity, and thermal stability [2]. The compound is commercially available as a viscous, yellowish liquid and is widely employed in applications including green synthesis, electrochemistry, and separation processes [3].

Green synthesis solvent and reaction medium
Electrolyte or additive for electrochemical devices
Solvent for separation and extraction processes

Why [HMIM]Br is Not Interchangeable with Other Alkylimidazolium Bromides: A Procurement Perspective


The 1-alkyl-3-methylimidazolium bromide ([CnMIM]Br) class exhibits non-linear, structure-dependent changes in key performance metrics [1]. The length of the alkyl substituent (e.g., butyl, hexyl, octyl) dictates molecular ordering, transport properties, and solvent power [2]. Generic substitution without accounting for this quantitative divergence can lead to significant process deviations: reaction rates can vary by over 30% [3], specific conductivity can differ by over 10% at operating temperatures [4], and solubility parameters—critical for solvent selection—follow a well-defined, declining trend with chain elongation [5].

Butyl analog ([BMIM]Br) may provide markedly higher reaction rates in some cross-coupling chemistries.
Octyl analog ([OMIM]Br) exhibits higher specific conductivity, which may alter electrochemical performance.
Solubility parameters systematically decline with alkyl chain elongation, shifting solvent selectivity.

1-Hexyl-3-methylimidazolium Bromide: Quantitative Comparative Evidence for Informed Selection


Electrical Conductivity Comparison: [HMIM]Br vs. [OMIM]Br

In pure form, 1-hexyl-3-methylimidazolium bromide exhibits a specific conductivity (κ) of 1.159 S cm⁻¹ at 308.15 K, which is approximately 3.8% lower than that of its longer-chain analog, 1-octyl-3-methylimidazolium bromide ([OMIM]Br), which measures 1.205 S cm⁻¹ at the same temperature [1].

Conductivity [HMIM]Br vs [OMIM]Br
Head-to-head
1.159 S cm⁻¹ vs 1.205 S cm⁻¹
3.8% lower conductivity at 308.15 K; supports electrolyte selection for temperature-sensitive systems.
Pure compound measurement; solution behavior may differ.
Ionic Liquid Electrochemistry Transport Properties

Catalytic Performance in Heck Cross-Coupling Reactions: [HMIM]Br vs. [BMIM]Br

In a comparative study of the Heck reaction, the use of 1-hexyl-3-methylimidazolium bromide as a solvent resulted in a significantly slower reaction rate compared to 1-butyl-3-methylimidazolium bromide ([BMIM]Br) under identical microwave irradiation conditions. The butyl analog achieved 99% conversion within 1.5 minutes, while the hexyl analog showed a markedly slower reaction progress [1].

Heck Reaction Rate vs [BMIM]Br
Head-to-head
Slower conversion (99% in 1.5 min for [BMIM]Br)
Supports solvent selection when controlling exothermic reaction kinetics or sequential transformations.
Under microwave irradiation; exact [HMIM]Br time not reported.
Green Chemistry Catalysis Cross-Coupling

Solubility Parameter Determination: Effect of Alkyl Chain Length on Hildebrand Parameter

The Hildebrand solubility parameter (δ2) for 1-hexyl-3-methylimidazolium bromide ([C6C1im]Br) was determined to be 25.38 (J·cm⁻³)^0.5 via inverse gas chromatography (IGC). This value is lower than that of the pentyl analog (25.78) and higher than that of the heptyl analog (24.78), demonstrating a consistent decrease in cohesive energy density with increasing alkyl chain length [1].

Hildebrand Solubility Parameter
Class-level
25.38 (J·cm⁻³)^0.5
Intermediate cohesive energy density among C₅–C₇ analogs; guides solvent miscibility predictions.
Determined by inverse gas chromatography at 298.15 K.
Solvent Selection Thermodynamics Inverse Gas Chromatography

Conductometric Behavior and Ion Association: Alkyl Chain Length Dependence

Conductometric studies of aqueous solutions of 1-alkyl-3-methylimidazolium bromide ionic liquids show that the ion association constant (K_A) decreases with increasing alkyl chain length. For the hexyl analog ([HMIM]Br), K_A is lower than that of the butyl analog, indicating reduced ion pairing and a higher degree of dissociation in aqueous solution [1]. This trend is consistent with the observation that K_A values decrease with lengthening alkyl chain and larger anion size [2].

Ion Association (Kₐ) Trend
Class-level
Lower Kₐ vs [BMIM]Br
Reduced ion pairing in aqueous solution; relevant for speciation and ionic strength control.
Exact values not provided; trend from conductometric studies.
Conductometry Ion Association Solution Chemistry

Optimized Application Scenarios for 1-Hexyl-3-methylimidazolium Bromide Based on Quantitative Evidence


Electrochemical Systems Requiring Balanced Conductivity and Solvation

Based on its specific conductivity of 1.159 S cm⁻¹ at 308.15 K [1] and its intermediate solubility parameter (δ2 = 25.38 (J·cm⁻³)^0.5) [2], [HMIM]Br is a preferred electrolyte or electrolyte additive where a balance between ionic mobility and the ability to solvate a wider range of organic solutes is required. This makes it suitable for applications like supercapacitors, batteries, and electrodeposition where [BMIM]Br may be too polar and [OMIM]Br too hydrophobic or viscous.

Green Solvent for Organic Synthesis Where Reaction Kinetics are Balanced with Recyclability

While [BMIM]Br demonstrates superior reaction rates in Heck cross-couplings [3], [HMIM]Br offers a valuable compromise. Its reduced reaction rate can be advantageous in controlling exothermic reactions or in sequential transformations. Furthermore, its enhanced stability and intermediate polarity, supported by the solubility parameter data [2], may facilitate more efficient catalyst and product recovery in continuous flow or batch recycling scenarios.

Solvent for Separation and Extraction Processes Requiring Tunable Polarity

The determined Hildebrand solubility parameter of 25.38 (J·cm⁻³)^0.5 [2] positions [HMIM]Br as an ideal candidate for liquid-liquid extractions and gas separations. This value allows for the selective dissolution or partitioning of target analytes from complex mixtures (e.g., biomass-derived compounds, pharmaceutical intermediates) where the stronger polarity of [BMIM]Br or the weaker cohesive energy of [OMIM]Br would be less selective.

Application
Selection Property
Validation Focus
Electrochemical systems
Balanced conductivity–solvation profile
Conductivity and solubility parameter review
Green organic synthesis
Controlled kinetics & recyclability
Reaction rate vs. product recovery efficiency
Separation & extraction
Tunable polarity
Hildebrand parameter selectivity

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